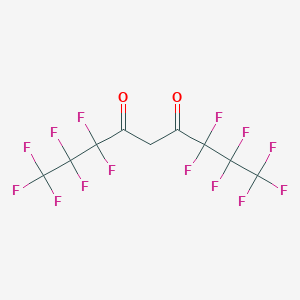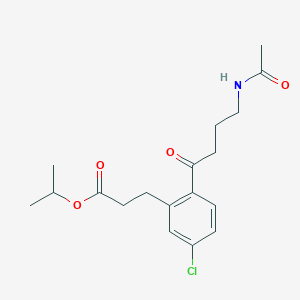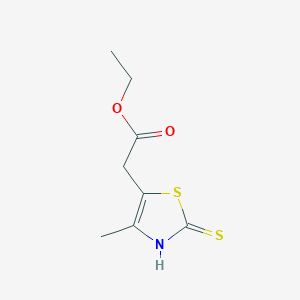
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
Vue d'ensemble
Description
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione is a highly fluorinated compound with the molecular formula (CF3CF2CF2CO)2CH2. It is known for its unique chemical properties, including high thermal stability and volatility, making it a valuable compound in various scientific and industrial applications .
Applications De Recherche Scientifique
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione typically involves the reaction of perfluorinated ketones with appropriate reagents under controlled conditions. One common method includes the reaction of hexafluoroacetone with perfluorinated aldehydes in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high purity and yield. The use of advanced techniques such as chemical vapor deposition (CVD) and molecular distillation is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives, which have various applications in different fields .
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound’s ability to form strong hydrogen bonds and its high thermal stability make it an effective reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated diketone with similar properties but lower thermal stability.
1,1,1-Trifluoro-2,4-pentanedione: A less fluorinated analog with different reactivity and applications.
2,2,6,6-Tetramethyl-3,5-heptanedione: A non-fluorinated diketone with distinct chemical properties.
Uniqueness
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione stands out due to its high degree of fluorination, which imparts exceptional thermal stability, volatility, and reactivity. These properties make it a valuable compound in applications where other diketones may not perform as effectively .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluorononane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F14O2/c10-4(11,6(14,15)8(18,19)20)2(24)1-3(25)5(12,13)7(16,17)9(21,22)23/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICYPDXBQUERJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347030 | |
| Record name | 5H,5H-Perfluoro-4,6-nonanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113116-18-0 | |
| Record name | 5H,5H-Perfluoro-4,6-nonanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113116-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluorononane-4,6-dione of interest in materials science?
A: 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluorononane-4,6-dione (HTDFND) readily forms complexes with various metals, including copper, calcium, strontium, barium, and yttrium. [, ] These complexes exhibit remarkable volatility, making them suitable precursors for CVD, a technique used to deposit thin films of materials. [, ]
Q2: What makes the barium complex of HTDFND particularly noteworthy for CVD applications?
A: The barium complex, [Ba(TDFND)2H2O], stands out as the first barium complex reported to sublime completely without decomposition. [] This characteristic makes it a highly desirable precursor for the CVD of barium fluoride (BaF2), a material with applications in optics and electronics. []
Q3: How does the structure of the metal complexes formed with HTDFND influence their volatility?
A: The crystal structure of [Cu(TDFND)2EtOH], obtained by recrystallizing the hydrated copper complex from ethanol, provides insights into the molecular arrangement. [] The C3F7 ligands adopt an extended staggered configuration to minimize steric hindrance. [] This arrangement likely contributes to the weak intermolecular interactions and the observed high volatility of these complexes. [] Additionally, the complexes are generally monomeric, further enhancing their volatility. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)




